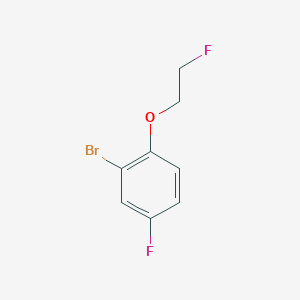

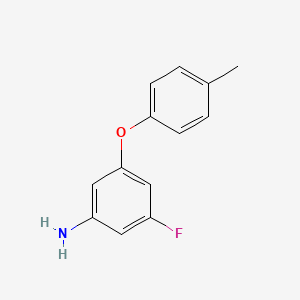

3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine

Vue d'ensemble

Description

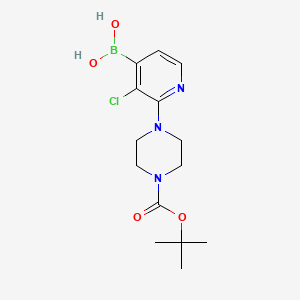

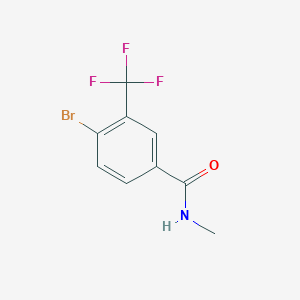

3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine, commonly known as FMSPP, is a synthetic compound with a wide range of applications in the scientific research field. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. The inhibition of this enzyme is believed to be the primary mechanism of action of FMSPP, which is why it is of interest to researchers in the field of neuroscience and pharmacology. In addition, FMSPP has also been studied for its potential therapeutic applications, such as the treatment of Alzheimer's disease and other cognitive disorders.

Applications De Recherche Scientifique

Synthesis and Metabolic Stability

The synthesis and metabolic stability of compounds related to 3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine have been extensively studied, highlighting their potential in understanding the metabolism of serotonin and dopamine receptor ligands. For example, the synthesis, biotransformation pathways, and metabolic stability of a closely related compound, with affinity for several subtypes of serotonin and dopamine receptors, were analyzed in vitro on liver microsomes from mice, rats, and humans. This study provided insights into the interspecies differences in metabolic stability, crucial for drug development processes (Kubowicz-Kwaoeny et al., 2019).

Nucleophilic Substitution Reactions

Research into the nucleophilic substitution reactions of compounds containing the 2-methylsulfanyl group, similar to that in 3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine, has shown the influence of structure on the rate of substitution. For instance, the rate constants for substitution in specific pyrimidin-4-ones and their fluorinated analogs have been measured, shedding light on the effects of fluorine atoms on reactivity and providing valuable information for synthetic chemistry applications (Kheifets et al., 2004).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, including those with structural features related to 3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine, plays a significant role in the development of new materials and pharmaceuticals. For example, practical syntheses of 4-fluoro-2-(methylthio)benzylamine and its derivatives have been reported, demonstrating methods for regioselective introduction of methylthio moieties and highlighting the importance of fluorinated compounds in various scientific fields (Perlow et al., 2007).

Mercury Sensing in Water

Another interesting application area is the development of sensors for detecting hazardous materials, such as mercury in water. A red-emitting sensor based on a thioether-rich metal-binding unit was designed for Hg(II) detection in aqueous solution, showcasing the potential of fluorinated thiophenes in environmental monitoring (Nolan & Lippard, 2007).

Herbicidal Activity

Furthermore, the structural motifs present in 3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine have been explored for their herbicidal activity. For example, novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, bearing a thioether moiety, have been synthesized and evaluated for their efficacy against various weeds, demonstrating the agricultural applications of such compounds (Tajik & Dadras, 2011).

Propriétés

IUPAC Name |

3-fluoro-5-(4-methylsulfanylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNOS/c1-17-13-4-2-11(3-5-13)16-12-7-9(14)6-10(15)8-12/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHBUAJPYSONGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)OC2=CC(=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B1406968.png)

![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1406974.png)